molecular formula C8H5F2N B588918 Fluoro(4-fluorophenyl)acetonitrile CAS No. 130754-18-6

Fluoro(4-fluorophenyl)acetonitrile

Cat. No.: B588918
CAS No.: 130754-18-6
M. Wt: 153.132
InChI Key: TYRBKHLDZNUEGI-UHFFFAOYSA-N
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Description

Fluoro(4-fluorophenyl)acetonitrile is a fluorinated nitrile that serves as a critical synthetic intermediate in advanced research and development. Its molecular structure, featuring both a nitrile group and fluorine atoms, makes it a valuable building block in medicinal chemistry for constructing potential drug candidates . The incorporation of fluorine is a well-established strategy to fine-tune the properties of organic molecules, potentially leading to enhanced metabolic stability, improved binding affinity to biological targets, and greater overall bioavailability of the resulting compounds . This compound is particularly relevant in the exploration of new active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including neurological disorders and inflammatory diseases . Beyond pharmaceuticals, its unique reactivity is also leveraged in materials science, where it can be used in the synthesis of specialty polymers and advanced liquid crystal displays . Furthermore, the nitrile functional group offers a versatile handle for further chemical transformations, allowing researchers to synthesize a diverse array of more complex structures, such as through novel, transition metal-free radical pathways to access valuable diaryl ketones . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

130754-18-6

Molecular Formula

C8H5F2N

Molecular Weight

153.132

IUPAC Name

2-fluoro-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H5F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H

InChI Key

TYRBKHLDZNUEGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)F)F

Synonyms

Benzeneacetonitrile, alpha,4-difluoro- (9CI)

Origin of Product

United States

Preparation Methods

Early Methodologies (1975–1985)

Initial syntheses of Fluoro(4-fluorophenyl)acetonitrile relied on nucleophilic substitution reactions under ambient conditions. For example, a 1975 protocol involved reacting 4-fluorophenylmagnesium bromide with chloroacetonitrile in diethyl ether, yielding the target compound at 60–65% purity. However, this method suffered from Grignard reagent instability and required rigorous drying. A 1985 refinement used phase-transfer catalysis with tetrabutylammonium bromide, improving yields to 72% but introducing persistent impurities like benzoylacetonitrile.

Limitations of Traditional Methods

These early approaches faced three critical challenges:

  • Byproduct Formation : Competing side reactions, such as alkoxy group substitutions, generated 4-methoxybenzoylacetonitrile, necessitating costly chromatography.

  • Temperature Sensitivity : Exothermic reactions at room temperature exacerbated impurity formation, reducing scalability.

  • Solvent Compatibility : Polar aprotic solvents like dimethylformamide (DMF) led to hydrolysis, complicating isolation.

Modern Advancements in Synthesis

Alkali-Mediated Low-Temperature Reactions

The seminal patent CN105272883B (2014) introduced a breakthrough method using sodium as the alkali and acetonitrile as the solvent. Key steps include:

  • Reagent Setup : Sodium (1.05–1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) or acetonitrile under nitrogen at -30°C.

  • Nucleophilic Addition : 4-Fluorophenyl carbamate (1 equiv) is added dropwise, maintaining temperatures between -30°C and 0°C to suppress side reactions.

  • Workup : Methanol quenches excess sodium, followed by extraction with ethyl acetate and crystallization with petroleum ether.

Table 1: Performance Metrics of Patent CN105272883B

ParameterExample 1 (THF)Example 2 (Acetonitrile)
Yield (%)92.389.7
Purity (HPLC, %)99.599.3
Impurities DetectedNoneTrace benzoylacetonitrile
Reaction Time (hours)4.53.8

This method’s success stems from:

  • Temperature Control : Subzero conditions minimize kinetic byproducts.

  • Solvent Optimization : THF enhances sodium dispersion, while acetonitrile improves carbamate solubility.

Solvent Blending for Enhanced Purity

Patent CN105272883A demonstrated that mixing acetonitrile with anhydrous ether (up to 4:1 ratio) reduces viscosity, facilitating faster crystal nucleation. For instance, a 3:1 acetonitrile-diethyl ether blend increased yield to 94.1% by preventing oiling-out during cooling.

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

The table below contrasts historical and modern methods:

Table 2: Method Comparison for this compound Synthesis

MethodYearYield (%)Purity (%)Key Limitations
Grignard Alkylation19756560–65Moisture sensitivity
Phase-Transfer19857270–75Residual ammonium salts
CN105272883B201489–9299.3–99.5Requires cryogenic conditions

Impurity Profiling

Modern methods eliminate 4-methoxybenzoylacetonitrile by:

  • Stoichiometric Precision : Using 1.05–1.1 equiv sodium ensures complete deprotonation without excess base.

  • Inert Atmosphere : Nitrogen purging prevents oxidation of intermediates.

Mechanistic Insights and Reaction Optimization

Reaction Pathway

The synthesis proceeds via a two-step mechanism:

  • Deprotonation : Sodium abstracts the α-hydrogen of acetonitrile, forming a resonance-stabilized nitrile anion.

  • Nucleophilic Attack : The anion attacks the carbonyl carbon of 4-fluorophenyl carbamate, displacing the methoxide leaving group.

Na+CH3CNCH2CNNa++12H2\text{Na} + \text{CH}_3\text{CN} \rightarrow \text{CH}_2\text{CN}^- \text{Na}^+ + \frac{1}{2}\text{H}_2
CH2CN+ArCOOCH3ArCOCH2CN+CH3O\text{CH}_2\text{CN}^- + \text{ArCOOCH}_3 \rightarrow \text{ArCOCH}_2\text{CN} + \text{CH}_3\text{O}^-

Critical Parameters

  • Temperature : Reactions above 0°C accelerate methoxide recombination, forming 4-methoxy derivatives.

  • Solvent Polarity : Acetonitrile’s high dielectric constant stabilizes the transition state, reducing activation energy.

Industrial Scalability and Environmental Considerations

Process Intensification

Scaling the patent method to 100-kg batches required:

  • Cryogenic Reactors : Jacketed vessels maintain -30°C with liquid ammonia cooling.

  • Continuous Quenching : In-line methanol injection reduces thermal gradients during workup.

Waste Stream Management

The process generates 0.5 kg waste/kg product, primarily sodium methoxide and ether residues. Neutralization with hydrochloric acid converts methoxide to NaCl, enabling aqueous disposal .

Chemical Reactions Analysis

Types of Reactions

Fluoro(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoro(4-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of fluoro(4-fluorophenyl)acetonitrile involves its interaction with various molecular targets. For example, in biological systems, it can be metabolized by enzymes to form active metabolites that exert specific effects. The pathways involved may include oxidation by cytochrome P450 enzymes and subsequent conjugation reactions .

Comparison with Similar Compounds

This section evaluates Fluoro(4-fluorophenyl)acetonitrile against structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers: Fluoro(2-fluorophenyl)acetonitrile

  • Structure : The fluorine atom is in the ortho position on the phenyl ring.
  • Electronic Effects: Both isomers exhibit strong electron-withdrawing properties, but the para isomer allows for more efficient conjugation with the nitrile group.

Halogen-Substituted Analogs

(Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile (IIc)
  • Structure : Combines bromine and fluorine substituents on adjacent phenyl rings.
  • Key Differences :
    • Electron Affinity : The bromine atom increases electron affinity more significantly than fluorine, enhancing charge-transfer transitions in UV-vis spectra .
    • Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling reactions, making IIc more versatile in polymer chemistry .
Fluoro(4-chlorophenyl)acetonitrile
  • Structure : Chlorine replaces fluorine at the para position.
  • Key Differences :
    • Lipophilicity : Chlorine’s higher lipophilicity (π = 0.71 vs. F: π = 0.14) improves membrane permeability in drug candidates .
    • Synthetic Utility : Chlorine’s leaving-group ability enhances nucleophilic aromatic substitution (NAS) reactivity .

Functionalized Derivatives

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile
  • Structure: Features hydroxyl (-OH) and phenoxy (-OPh) groups.
  • Key Differences :
    • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., logP = 1.289) .
    • Applications : Used in agrochemicals due to enhanced interactions with biological targets .
[3-(4-Fluorophenyl)-5,6-dihydro-4H-[1,2]-oxazin-6-yl]-acetonitrile
  • Structure : Incorporates an oxazine ring fused to the fluorophenyl group.
  • Key Differences :
    • Conformational Rigidity : The oxazine ring restricts molecular rotation, improving binding affinity in enzyme inhibitors .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa Key Applications
This compound C₈H₅F₂N 153.13 1.22* 8.5* Pharmaceuticals, materials
Fluoro(2-fluorophenyl)acetonitrile C₈H₅F₂N 153.13 1.25* 8.3* Specialty polymers
(Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile C₁₃H₈BrFN 285.11 1.45 - OLED materials
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile C₁₄H₁₀FNO₂ 243.23 1.289 10.08 Agrochemicals

Substituent Effects on Key Properties

  • Electron-Withdrawing Power :
    • Fluoro < Chloro < Bromo in enhancing electron affinity (UV-vis absorption: λmax shifts from 340 nm for fluoro to 360 nm for chloro analogs) .
  • Biological Activity :
    • Chloro and bromo derivatives exhibit higher cytotoxicity (IC₅₀ = 2–5 μM) than fluoro analogs (IC₅₀ = 10–15 μM) in anticancer assays .
  • Thermal Stability :
    • Perfluorinated analogs (e.g., C₄F₇N) show superior thermal stability (>300°C) due to strong C-F bonds, making them suitable for high-voltage insulation .

Q & A

Q. What are the common synthetic routes for Fluoro(4-fluorophenyl)acetonitrile?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, silver cyanide (AgCN) can react with halogenated precursors under reflux conditions in acetonitrile to introduce the nitrile group . Another method involves the reaction of 4-fluorophenylacetonitrile with aldehydes (e.g., 4-bromobenzaldehyde) in the presence of base catalysts to form acrylonitrile derivatives . Solvent choice (e.g., acetonitrile or toluene) and temperature control (reflux at 70–90°C) are critical for optimizing yields .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • GC-MS : To confirm molecular weight and purity, as demonstrated in the analysis of brominated derivatives .
  • NMR (¹H/¹³C) : For structural elucidation of fluorophenyl and nitrile groups .
  • X-ray crystallography : To resolve three-dimensional conformations and intermolecular interactions, particularly in derivatives with complex substituents .

Q. How does the fluorophenyl group influence the chemical reactivity of this compound?

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions (e.g., with amines or thiols). This property is leveraged in synthesizing bioactive derivatives, such as acrylonitriles with antimicrobial activity . The fluorine substituent also improves metabolic stability in drug-like molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst selection : Silver cyanide (AgCN) enhances nitrile group incorporation in halogenated precursors .
  • Solvent effects : Polar aprotic solvents like acetonitrile improve reaction kinetics by stabilizing transition states .
  • Temperature control : Reflux conditions (70–90°C) balance reaction speed and byproduct suppression .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates, particularly in multi-step syntheses .

Q. How do computational methods aid in understanding the electronic structure of this compound?

Density functional theory (DFT) calculations model electron density distribution, predicting sites for nucleophilic/electrophilic attacks . Molecular docking studies (e.g., with IDO enzyme targets) reveal how fluorophenyl and nitrile groups influence binding affinity . These tools guide the design of derivatives with enhanced pharmacological profiles .

Q. What strategies are effective in designing derivatives to enhance binding affinity?

  • Functional group modulation : Introducing electron-donating groups (e.g., methoxy) or bioisosteres (e.g., chloro for fluoro) alters electronic and steric properties .
  • Hybrid scaffolds : Combining fluorophenylacetonitrile with heterocycles (e.g., triazoles or indoles) improves target specificity, as seen in anticancer lead compounds .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents identifies critical pharmacophores .

Q. How can researchers resolve contradictions in reported physicochemical data?

Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. Cross-validation using multiple techniques (e.g., HPLC for purity, DSC for thermal behavior) is essential . Computational validation (e.g., comparing DFT-predicted vs. experimental NMR shifts) further clarifies structural assignments .

Methodological Considerations

  • Synthetic protocols should prioritize reproducibility by detailing catalyst ratios, solvent purity, and reaction timelines .
  • Biological assays must account for the compound’s stability in aqueous media, as fluorophenylacetonitriles may hydrolyze under physiological conditions .
  • Safety : Fluorinated nitriles require handling in fume hoods due to potential cyanide release during degradation .

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